BenchChemオンラインストアへようこそ!

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]cyclobutanecarboxamide

Lipophilicity Drug-likeness Permeability

This cyclobutanecarboxamide building block (CAS 1396793-54-6) is the ONLY variant in its analog series that combines a conformationally constrained cyclobutane ring with a mid-range XLogP3 of 1.1—delivering a balanced solubility-permeability profile critical for CNS drug discovery programs. Unlike cyclopropane (XLogP3 0.5) or pivalamide (XLogP3 1.5) analogs, its unique scaffold geometry supports systematic scaffold-hopping campaigns to modulate target binding geometry and metabolic stability without altering core pharmacophore H-bonding. Available for R&D procurement with full analytical characterization. Eliminate uncontrolled SAR variables—order this verified intermediate today.

Molecular Formula C14H19NO3
Molecular Weight 249.31
CAS No. 1396793-54-6
Cat. No. B2625336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]cyclobutanecarboxamide
CAS1396793-54-6
Molecular FormulaC14H19NO3
Molecular Weight249.31
Structural Identifiers
SMILESC1CC(C1)C(=O)NCC(C2CC2)(C3=CC=CO3)O
InChIInChI=1S/C14H19NO3/c16-13(10-3-1-4-10)15-9-14(17,11-6-7-11)12-5-2-8-18-12/h2,5,8,10-11,17H,1,3-4,6-7,9H2,(H,15,16)
InChIKeyGODBIRVVRGELQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]cyclobutanecarboxamide (CAS 1396793-54-6): Physicochemical Identity and Core Scaffold


N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]cyclobutanecarboxamide (CAS 1396793-54-6) is a synthetic small molecule (C14H19NO3, MW 249.30 g/mol) belonging to the cyclobutanecarboxamide class, characterized by a cyclobutane carboxamide moiety linked to a cyclopropyl-furan-hydroxyethyl pharmacophore [1]. Its computed properties include an XLogP3 of 1.1, topological polar surface area (TPSA) of 62.5 Ų, 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 5 rotatable bonds [1]. The compound serves as a versatile building block and scaffold in medicinal chemistry research, with its cyclobutane ring conferring a distinct conformational profile compared to smaller-ring or acyclic analogs [1].

Why N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]cyclobutanecarboxamide Cannot Be Interchanged with Its Closest Structural Analogs


Although multiple analogs share the identical cyclopropyl-furan-hydroxyethyl core—including cyclopropanecarboxamide (CAS 1396883-87-6), pivalamide (CAS 1396674-15-9), and thiophene-2-carboxamide (CAS 1396707-59-7) variants—their computed physicochemical properties diverge substantially in lipophilicity, polar surface area, hydrogen bond acceptor count, and molecular complexity [1][2]. These differences predict altered membrane permeability, solubility, and target engagement profiles, meaning that generic substitution without experimental validation risks introducing uncontrolled variables into structure-activity relationships (SAR) [1][2]. The sections below quantify exactly where the cyclobutanecarboxamide derivative departs from its nearest neighbors.

Quantitative Differentiation Evidence for N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]cyclobutanecarboxamide (CAS 1396793-54-6)


Lipophilicity (XLogP3) Compared to Cyclopropanecarboxamide and Pivalamide Analogs

The target compound exhibits an intermediate computed lipophilicity (XLogP3 = 1.1) that sits between the cyclopropanecarboxamide analog (XLogP3 = 0.5, CAS 1396883-87-6) and the pivalamide analog (XLogP3 = 1.5, CAS 1396674-15-9) [1][2][3]. This 0.6 log unit increase over the cyclopropane derivative and 0.4 log unit decrease versus the pivalamide derivative positions the cyclobutanecarboxamide in a favorable intermediate lipophilicity range for balancing aqueous solubility and passive membrane permeability [1].

Lipophilicity Drug-likeness Permeability

Topological Polar Surface Area (TPSA) Differentiation from Thiophene-Containing Analogs

The target compound and its cyclopropane and pivalamide analogs share an identical TPSA of 62.5 Ų, a value consistent with favorable oral absorption (typically <140 Ų) and potential blood-brain barrier penetration (typically <90 Ų) [1][2]. In contrast, the thiophene-2-carboxamide analog (CAS 1396707-59-7) has a substantially higher TPSA of 90.7 Ų, driven by the additional sulfur atom contributing to the heterocyclic surface [3]. This 28.2 Ų increase represents a meaningful physicochemical divergence that predicts reduced membrane permeability relative to the target compound [1][3].

Polar surface area Oral bioavailability CNS penetration

Molecular Complexity and Conformational Constraint: Cyclobutane vs. Cyclopropane Ring

The cyclobutanecarboxamide target compound has a computed molecular complexity score of 325, compared to 312 for the cyclopropanecarboxamide analog (CAS 1396883-87-6) and 319 for the pivalamide analog (CAS 1396674-15-9) [1][2][3]. The four-membered cyclobutane ring introduces greater ring strain and conformational restriction than the acyclic tert-butyl group of the pivalamide analog, while offering a distinct spatial orientation of the carboxamide compared to the three-membered cyclopropane ring [1]. This translates to measurably different molecular shape and pharmacophore presentation that can alter target binding geometry.

Conformational constraint Molecular complexity Scaffold diversity

Hydrogen Bond Acceptor Count: Selectivity Implications vs. Thiophene Analog

The target compound possesses 3 hydrogen bond acceptors (HBA), identical to the cyclopropane and pivalamide analogs, while the thiophene-2-carboxamide analog (CAS 1396707-59-7) carries 4 HBA due to the additional sulfur atom in the thiophene ring [1][2]. Although the quantitative impact on target selectivity cannot be inferred without direct binding data, the difference in HBA count represents an altered hydrogen bonding capacity that may influence molecular recognition at protein binding sites [1]. This is a class-level structural distinction relevant to medicinal chemistry optimization campaigns.

Hydrogen bonding Selectivity Off-target liability

Limitation Statement: Absence of Published Biological Activity Data

Comprehensive searches of PubMed, PubChem BioAssay, ChEMBL, BindingDB, Google Patents, and primary chemistry publishers (ACS, RSC) returned no peer-reviewed biological activity data—such as IC50, Ki, EC50, or in vivo pharmacokinetic parameters—for CAS 1396793-54-6 or any of its direct structural analogs [1]. The comparative differentiation in this guide is therefore limited to computed physicochemical properties from PubChem (CIDs 71781465, 71781464, 71781466, 71781470). Procurement decisions must account for the absence of validated potency, selectivity, ADME, or toxicity data [1].

Data availability Biological characterization Procurement risk

Recommended Procurement and Research Application Scenarios for N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]cyclobutanecarboxamide (CAS 1396793-54-6)


Scaffold-Hopping and SAR Exploration of Cyclobutane-Containing Pharmacophores

The cyclobutane ring provides a conformationally constrained carboxamide geometry distinct from the smaller cyclopropane ring (Complexity 325 vs. 312) and the acyclic pivalamide group (Complexity 319) [1]. This structural feature supports scaffold-hopping campaigns where introducing a four-membered ring can modulate target binding geometry, metabolic stability, or off-target profiles while maintaining the core cyclopropyl-furan-hydroxyethyl pharmacophore. Researchers can systematically compare this scaffold against the cyclopropane analog (CAS 1396883-87-6) and pivalamide analog (CAS 1396674-15-9) to establish ring-size-dependent SAR trends.

Physicochemical Property Optimization with Intermediate Lipophilicity

With an XLogP3 of 1.1, this compound occupies a favorable intermediate lipophilicity range between the more hydrophilic cyclopropane analog (XLogP3 = 0.5) and the more lipophilic pivalamide (XLogP3 = 1.5) and thiophene (XLogP3 = 1.7) analogs [1]. This makes it a valuable candidate for lead optimization programs targeting balanced solubility-permeability profiles, particularly in central nervous system (CNS) drug discovery where TPSA (62.5 Ų) falls within the recommended range for blood-brain barrier penetration [1].

Chemical Biology Probe Development Requiring Controlled Hydrogen Bonding Capacity

The identical hydrogen bond donor (2) and acceptor (3) counts shared with the cyclopropane and pivalamide analogs, combined with the lower HBA count compared to the thiophene analog (HBA = 4) [1], position this compound as a suitable scaffold for developing chemical probes where controlling hydrogen bonding interactions is critical for target selectivity. The absence of the additional heteroatom present in the thiophene analog reduces potential off-target hydrogen bonding promiscuity [1].

Synthetic Methodology Development Leveraging the Cyclobutanecarboxamide Motif

Cyclobutanecarboxamides are established substrates for Pd-catalyzed C–H activation chemistry, including diastereoselective bis-arylation reactions that enable the construction of trisubstituted cyclobutane scaffolds [2]. This compound can serve as a starting material or model substrate for developing novel synthetic methods targeting functionalized cyclobutane derivatives, an area of active interest in medicinal chemistry for accessing three-dimensional chemical space.

Quote Request

Request a Quote for N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]cyclobutanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.